![molecular formula C15H16N6O B12265886 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265886.png)

3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

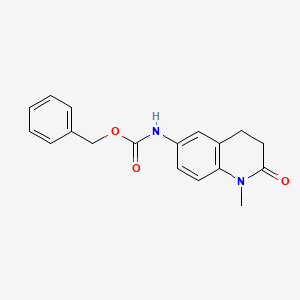

3-[4-(4-Metoxiprimidin-2-il)piperazin-1-il]piridina-2-carbonitrilo es un compuesto químico que ha despertado interés en diversos campos científicos debido a su estructura única y sus posibles aplicaciones. Este compuesto presenta un anillo de piridina sustituido con una unidad de piperazina, que a su vez está funcionalizada con un grupo metoxiprimidina. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas distintivas al compuesto.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-[4-(4-Metoxiprimidin-2-il)piperazin-1-il]piridina-2-carbonitrilo generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del anillo de piridina: Esto se puede lograr mediante diversos métodos, como la síntesis de piridina de Hantzsch.

Introducción de la unidad de piperazina: Este paso suele implicar reacciones de sustitución nucleófila en las que un grupo saliente adecuado en el anillo de piridina es reemplazado por el grupo piperazina.

Funcionalización con metoxiprimidina: Este paso se puede llevar a cabo mediante sustitución nucleófila aromática u otras reacciones de acoplamiento adecuadas.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción optimizadas (temperatura, presión, solvente) y técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-[4-(4-Metoxiprimidin-2-il)piperazin-1-il]piridina-2-carbonitrilo puede someterse a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).

Sustitución: Se pueden emplear reactivos como haluros, aminas y compuestos organometálicos en condiciones apropiadas (por ejemplo, solventes, temperatura).

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales como grupos alquilo, arilo o amino.

Aplicaciones en Investigación Científica

Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.

Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas.

Industria: El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

El mecanismo de acción de 3-[4-(4-Metoxiprimidin-2-il)piperazin-1-il]piridina-2-carbonitrilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas quinasas u otras enzimas involucradas en vías de enfermedades, ejerciendo así sus efectos terapéuticos.

Comparación Con Compuestos Similares

Compuestos Similares

- 4-(4-Metoxiprimidin-2-il)piperazin-1-il]piridina-4-carbonitrilo

- 4-[(4-Metoxiprimidin-2-il)amino]piperidin-1-il]metil]fenol

Unicidad

3-[4-(4-Metoxiprimidin-2-il)piperazin-1-il]piridina-2-carbonitrilo destaca por su combinación específica de grupos funcionales, que confiere propiedades químicas y biológicas únicas.

Propiedades

Fórmula molecular |

C15H16N6O |

|---|---|

Peso molecular |

296.33 g/mol |

Nombre IUPAC |

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |

InChI |

InChI=1S/C15H16N6O/c1-22-14-4-6-18-15(19-14)21-9-7-20(8-10-21)13-3-2-5-17-12(13)11-16/h2-6H,7-10H2,1H3 |

Clave InChI |

XOQIVVGSTXWOAF-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC(=NC=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B12265804.png)

![2-tert-butyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12265813.png)

![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12265815.png)

![1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12265826.png)

![1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265830.png)

![2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12265832.png)

![6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265840.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12265850.png)

![N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B12265851.png)

![3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12265854.png)

![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12265862.png)

![2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B12265875.png)

![5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12265881.png)